Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate
Brand Name: Vulcanchem
CAS No.: 17594-47-7
VCID: VC21008964
InChI: InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;
SMILES: CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2]
Molecular Formula: C22H40BaO5
Molecular Weight: 521.9 g/mol

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate

CAS No.: 17594-47-7

Cat. No.: VC21008964

Molecular Formula: C22H40BaO5

Molecular Weight: 521.9 g/mol

* For research use only. Not for human or veterinary use.

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate - 17594-47-7

Specification

CAS No. 17594-47-7
Molecular Formula C22H40BaO5
Molecular Weight 521.9 g/mol
IUPAC Name barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Standard InChI InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;
Standard InChI Key VCALGUJWYYNHDY-ZJCTYWPYSA-L
Isomeric SMILES CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2]
SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2]
Canonical SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator